![molecular formula C20H26ClNO2 B1374566 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-35-7](/img/structure/B1374566.png)
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride, or 4-BEPE-HCl, is a synthetic compound that has a wide range of applications in the scientific research field. It is a white, crystalline powder that is soluble in both water and ethanol and is used in a variety of laboratory experiments. 4-BEPE-HCl has been studied extensively in recent years due to its unique properties, including its ability to act as a chiral ligand, its high selectivity for certain enzymes, and its ability to act as a substrate for certain biochemical reactions.
Scientific Research Applications
Chemical Synthesis and Polymer Research
Compounds similar to "4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride" have been explored in the context of chemical synthesis and polymer research. For instance, studies on electrophilic trisubstituted ethylenes and their copolymerization with styrene highlight the potential of such compounds in developing new polymeric materials. These compounds are synthesized through catalyzed condensation reactions and characterized by various spectroscopic methods, showing diverse applications in materials science due to their structural properties and reactivity (Kharas et al., 2013).
Medicinal Chemistry and Drug Design
In medicinal chemistry, related compounds have been explored for their potential in drug design, particularly as part of the structural framework for developing selective serotonin reuptake inhibitors (SSRIs) and other therapeutics. The synthesis and biological characterization of stereochemical variants of such compounds reveal their affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders (Kharkar et al., 2009).
Material Science and Structural Analysis
In material science, the structural analysis of compounds with similar frameworks has been conducted to understand their molecular and crystal structures. Such studies provide insights into the conformational flexibility, intramolecular and intermolecular interactions, and the impact of these factors on the physical properties of the compounds, which are crucial for designing materials with specific characteristics (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGUARPANYPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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